2-Isobutylthiazole

Description

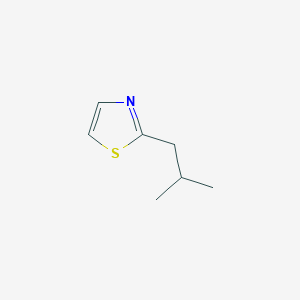

This compound, also known as fema 3134 or tetramethylmurexide, belongs to the class of organic compounds known as thiazoles. These are heterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen, and three carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. This compound is an earthy, green, and leaf tasting compound that can be found in garden tomato. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPVUVUNJQERIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025653 | |

| Record name | 2-Isobutylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; odour of tomato leaves | |

| Record name | 2-Isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.993-0.997 | |

| Record name | 2-Isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18640-74-9 | |

| Record name | 2-Isobutylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18640-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-1,3-thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018640749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ISOBUTYLTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isobutylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03TDY75D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isobutylthiazole: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole is a heterocyclic organic compound that plays a significant role in the flavor and fragrance industry.[1] It is a key component responsible for the characteristic aroma of fresh, ripe tomatoes.[2][3] This volatile compound is also found naturally in various other sources and is utilized to impart or enhance green, vegetable-like notes in a wide array of food products, including baked goods, meat products, and fruit essences.[3][4][5] Beyond its sensory applications, this compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and is explored in the development of pharmaceuticals and agrochemicals due to the versatile reactivity of the thiazole (B1198619) ring.[5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NS | [1][2][6] |

| Molecular Weight | 141.23 g/mol | [1][2] |

| CAS Number | 18640-74-9 | [1][6] |

| EC Number | 242-470-1 | [2][6] |

| FEMA Number | 3134 | [2] |

| Appearance | Colorless to pale yellow liquid | [1][4][7] |

| Odor | Green, tomato leaf, earthy, vegetable-like | [1][4][6][7] |

| Solubility | Slightly soluble in water; soluble in alcohol and fats. | [4][6][8] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Source(s) |

| Density | 0.995 g/mL at 25 °C | [4][5][9] |

| Boiling Point | 174-180 °C at 760 mmHg | [4][5][7] |

| Refractive Index | n20/D 1.495 | [5][9] |

| Flash Point | 57.22 °C (135 °F) | [4][7] |

| Vapor Pressure | 1.091 mmHg at 25 °C (estimated) | [4][7] |

| Vapor Density | 4.8 (Air = 1) | [4][7] |

| logP (o/w) | 1.715 (estimated) | [4][7] |

| IR and Mass Spectrum | Available in the NIST WebBook | [10] |

Table 3: Organoleptic Properties

| Property | Description | Source(s) |

| Odor Description | Powerful, fresh, natural, with notes of tomato, wasabi, privet, and earthy, vegetable, metallic nuances. | [4][7] |

| Flavor Profile | Green, vegetable, tomato-like, with raw and musty nuances. | [4][7] |

| Odor Threshold in Water | 2-3.5 ppb | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a mercaptoacetaldehyde (B1617137) dimer, followed by condensation and subsequent dehydrogenation.

Experimental Protocol

Step 1: Synthesis of Mercaptoacetaldehyde Dimer

-

In a reaction flask equipped with a stirrer and a thermometer, add 1500 ml of sodium hydrosulfide (B80085).

-

Cool the flask to 0 °C using a salt-ice bath.

-

Over a period of 45 minutes, slowly add 300 g of acetic acid to the cooled sodium hydrosulfide solution.

-

Allow the reaction to proceed to completion to obtain the mercaptoacetaldehyde dimer.

Step 2: Condensation to form 2-Isobutyl-2,5-dihydrothiazole

-

The mercaptoacetaldehyde dimer from the previous step is condensed with 3-methyl butyraldehyde.

-

Anhydrous sodium sulfate (B86663) and ammonia (B1221849) gas are introduced to facilitate the reaction, yielding 2-isobutyl-2,5-dihydrothiazole.

Step 3: Dehydrogenation to this compound

-

The 2-isobutyl-2,5-dihydrothiazole is subjected to dehydrogenation using benzoquinone as the dehydrogenating agent.

-

The reaction mixture is then subjected to distillation, initially at atmospheric pressure to remove benzene (B151609) (75-80 °C).

-

Finally, vacuum distillation is performed to collect the fraction at 62-68 °C under a vacuum of 8-12 mmHg, which is the final this compound product.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[11] It is harmful if swallowed and causes skin and serious eye irritation.[8][11] It may also cause respiratory irritation.[11] When handling this chemical, it is crucial to use appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, and to work in a well-ventilated area. Store in a cool, dry place away from ignition sources in a tightly closed container.[6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. CN101891701A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 10. femaflavor.org [femaflavor.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Isobutylthiazole (CAS No. 18640-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutylthiazole, with the CAS number 18640-74-9, is a volatile organic compound recognized for its potent, characteristic aroma reminiscent of fresh tomato leaves.[1][2] This heterocyclic compound, containing both sulfur and nitrogen, is a key component in the flavor and fragrance industry and serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its presence has been identified in natural sources such as tomatoes (Solanum lycopersicum) and is also a product of the Maillard reaction.[5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and known applications, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong, green, and earthy aroma.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18640-74-9 | [6] |

| Molecular Formula | C₇H₁₁NS | [7] |

| Molecular Weight | 141.23 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Odor | Green, tomato leaf, earthy, nutty | [1][2][8] |

| Boiling Point | 180 °C (lit.) | [7] |

| Density | 0.995 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | n20/D 1.495 (lit.) | [7] |

| Flash Point | 57 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [2][8] |

| IUPAC Name | 2-(2-methylpropyl)-1,3-thiazole | [5] |

| Synonyms | 2-Isobutyl-1,3-thiazole, Thiazole (B1198619), 2-(2-methylpropyl)- | [5][8] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an α-haloketone with a thioamide, a process known as the Hantzsch thiazole synthesis. A specific synthetic route is detailed in Chinese patent CN101891701A, which involves the condensation of a mercaptoacetaldehyde (B1617137) dimer with 3-methylbutyraldehyde (isovaleraldehyde).[4] While the patent provides an outline, a more detailed, generalized experimental protocol based on this type of condensation is provided below.

Experimental Protocol: Synthesis via Condensation Reaction

Objective: To synthesize this compound through the condensation of isovaleraldehyde (B47997) and a sulfur-containing reactant.

Materials:

-

Isovaleraldehyde (3-methylbutyraldehyde)

-

2-Chloroacetaldehyde (or its hydrate)[9]

-

Sodium hydrosulfide (B80085) (NaSH) or another suitable sulfur source

-

Ammonia (B1221849) or an ammonia source

-

Solvent (e.g., ethanol, methanol)

-

Dehydrogenating agent (e.g., benzoquinone)[4]

-

Reaction flask with a stirrer and thermometer

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Formation of the Thiazoline (B8809763) Intermediate:

-

In a reaction flask, dissolve the sulfur source (e.g., sodium hydrosulfide) in a suitable solvent.

-

Cool the mixture in an ice bath.

-

Slowly add 2-chloroacetaldehyde to the cooled solution while stirring.

-

To this mixture, add isovaleraldehyde and a source of ammonia. The reaction is typically carried out at a controlled temperature to facilitate the condensation and formation of the 2-isobutyl-2,5-dihydrothiazole intermediate.

-

-

Dehydrogenation:

-

To the reaction mixture containing the thiazoline intermediate, add a dehydrogenating agent such as benzoquinone.[4]

-

Heat the mixture under reflux for a specified period to promote the aromatization of the thiazoline ring to a thiazole.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an extraction using a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic layer with water and brine to remove any impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and stoichiometry of reactants should be optimized for the best yield and purity.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound, especially in complex matrices like food and beverages.

Experimental Protocol: GC-MS Analysis of this compound in Tomato Volatiles

Objective: To identify and quantify this compound in a tomato sample using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

Headspace vials (20 mL)

-

Gas-tight syringe

-

Tomato sample

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 4-methyl-2-pentanol)

-

Helium carrier gas (purity ≥ 99.999%)

Procedure:

-

Sample Preparation:

-

Homogenize the fresh tomato sample.

-

Weigh a specific amount of the homogenized sample (e.g., 0.5 g) into a 20 mL headspace vial.[10]

-

Add a known amount of NaCl (e.g., 0.1 g) to the vial to improve the release of volatiles.[10]

-

Spike the sample with a known concentration of an internal standard.[10]

-

Immediately seal the vial with a PTFE-faced silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a specific equilibration time (e.g., 15-30 min).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 min) while maintaining the temperature.

-

-

GC-MS Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the heated GC injection port (e.g., 270 °C) in splitless mode.[3][4]

-

Use a suitable capillary column (e.g., DB-5ms, HP-5ms).

-

Set the oven temperature program as follows: initial temperature of 40 °C for 3 min, ramp at 2 °C/min to 160 °C, then ramp at 50 °C/min to 300 °C, and hold for 3 min.[3][4]

-

Set the MS transfer line and ion source temperatures to 270 °C and 300 °C, respectively.[3][4]

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by searching against a mass spectral library (e.g., NIST).

-

Quantify the concentration of this compound using the internal standard method.

-

Workflow for GC-MS Analysis

Caption: Workflow for the analysis of this compound in a food matrix.

Applications

The primary application of this compound is in the food and fragrance industries.

Table 2: Applications of this compound

| Industry | Specific Applications | Description | Reference(s) |

| Food & Flavor | Flavoring agent in sauces, soups, snacks, baked goods, and beverages. | Imparts a fresh tomato, vegetable, and herbal flavor. It is particularly effective in enhancing the taste of tomato-based products. | [1][3][11] |

| Fragrance | Component in perfumes, detergents, and personal care products. | Provides a fresh, green, and natural scent, often described as resembling tomato leaves. | [1][3] |

| Pharmaceuticals | Intermediate in drug synthesis. | The thiazole ring is a common scaffold in various bioactive molecules with potential antibacterial, neuroprotective, and antioxidant properties. | [3] |

| Agrochemicals | Intermediate in pesticide and fungicide synthesis. | Used to create compounds with bactericidal or insecticidal effects, as well as plant growth-promoting properties. | [3][4] |

| Chemical Synthesis | Intermediate for other heterocyclic compounds and functional polymers. | The thiazole structure provides unique electronic properties that are useful in materials science. | [3] |

Biological Activity and Signaling Pathways

While the biological activity of many thiazole derivatives is well-documented, specific information on the signaling pathways directly modulated by this compound is limited in the current scientific literature. However, given its potent aroma, its primary biological interaction in humans is with olfactory receptors.

The perception of odorants like this compound is initiated by their binding to specific G-protein coupled olfactory receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a signal transduction cascade.

Postulated Olfactory Signaling Pathway

-

Binding: this compound binds to a specific olfactory receptor.

-

G-Protein Activation: The activated receptor interacts with and activates a G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of the tomato-like smell.

Caption: Postulated olfactory signal transduction pathway for this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor and is harmful if swallowed.[12] It can cause skin and serious eye irritation.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Source: Aggregated GHS information from ECHA C&L Inventory.[5]

Conclusion

This compound is a significant compound with diverse applications, particularly in the flavor and fragrance industry. Its synthesis is achievable through established organic chemistry routes, and its analysis is reliably performed using modern chromatographic techniques. While its direct involvement in specific biological signaling pathways beyond olfaction is not yet well-defined, its role as a potent odorant underscores its interaction with the olfactory system. Further research into its potential pharmacological activities, guided by the known bioactivities of other thiazole derivatives, could open new avenues for its application in drug development. This guide provides a foundational resource for professionals working with this versatile molecule.

References

- 1. This compound | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodologies [frontiersin.org]

- 6. femaflavor.org [femaflavor.org]

- 7. eta.bibl.u-szeged.hu [eta.bibl.u-szeged.hu]

- 8. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]

- 9. Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavor Profile of Tomatoes Across Different Cultivation Times Based on GC × GC-Q/TOFMS [mdpi.com]

- 11. Detection and Analysis of VOCs in Cherry Tomato Based on GC-MS and GC×GC-TOF MS Techniques [mdpi.com]

- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]

An In-depth Technical Guide to the Molecular Structure of 2-(2-methylpropyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(2-methylpropyl)-1,3-thiazole, a heterocyclic compound with applications in the flavor and fragrance industry and potential relevance in drug discovery. This document collates and presents key quantitative data, detailed experimental protocols for its synthesis, and explores its potential biological significance through plausible signaling pathways. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

2-(2-methylpropyl)-1,3-thiazole, also known as 2-isobutylthiazole, is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom within its aromatic ring.[1] It is a colorless to pale yellow liquid known for its characteristic green, earthy, and tomato-leaf-like aroma.[2] This organoleptic profile has led to its use as a flavoring agent in various food products.[3] Beyond its role in the flavor industry, the thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide focuses on the core molecular characteristics of 2-(2-methylpropyl)-1,3-thiazole, providing a foundational understanding for its application in both flavor science and as a potential building block in drug design.

Molecular Structure and Properties

The molecular structure of 2-(2-methylpropyl)-1,3-thiazole is characterized by a planar thiazole ring substituted at the C2 position with an isobutyl group. This structure imparts specific physicochemical properties that are summarized in the tables below.

Chemical and Physical Properties

A compilation of the key chemical and physical properties of 2-(2-methylpropyl)-1,3-thiazole is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NS | [3] |

| IUPAC Name | 2-(2-methylpropyl)-1,3-thiazole | [3] |

| Synonyms | 2-isobutyl-1,3-thiazole, this compound | [3] |

| Molecular Weight | 141.24 g/mol | [3] |

| CAS Number | 18640-74-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 174-180 °C at 760 mmHg | [5] |

| Density | 0.995 g/mL at 25 °C | [7] |

| Water Solubility | 255.2 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 1.715 (estimated) | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of 2-(2-methylpropyl)-1,3-thiazole. Key spectroscopic data are summarized in Table 2.

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| ¹H NMR | Data available, but specific shifts require database access. | [8] |

| ¹³C NMR | Data available, but specific shifts require database access. | [4][9][10][11] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, showing characteristic fragmentation patterns. | [12][13][14] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS data is available, confirming the identity and purity of the compound. | [12][15] |

Note: While full, detailed spectra are often behind paywalls, the existence of this data in reputable databases confirms the well-characterized nature of this compound.

Molecular Geometry

| Parameter | Typical Value | Source(s) |

| Bond Lengths (Å) | ||

| C2-N3 | 1.30 - 1.32 | [3][16] |

| N3-C4 | 1.37 - 1.39 | [3][16] |

| C4-C5 | 1.36 - 1.38 | [3][16] |

| C5-S1 | 1.71 - 1.73 | [3][16] |

| S1-C2 | 1.72 - 1.74 | [3][16] |

| Bond Angles (°) | ||

| S1-C2-N3 | 114 - 116 | [3][16] |

| C2-N3-C4 | 109 - 111 | [3][16] |

| N3-C4-C5 | 115 - 117 | [3][16] |

| C4-C5-S1 | 109 - 111 | [3][16] |

| C5-S1-C2 | 88 - 90 | [3][16] |

Experimental Protocols

The synthesis of 2-(2-methylpropyl)-1,3-thiazole can be achieved through various methods, with the following protocol adapted from a patented synthetic route providing a clear and detailed procedure.[1]

Synthesis of 2-(2-methylpropyl)-1,3-thiazole

This synthesis involves a two-step process: the formation of a mercaptoacetaldehyde (B1617137) dimer and a subsequent condensation and dehydrogenation reaction.

Step 1: Synthesis of Mercaptoacetaldehyde Dimer

-

In a reaction flask equipped with a stirrer and a thermometer, add 1500 mL of sodium hydrosulfide (B80085).

-

Cool the flask to 0 °C using an ice-salt bath.

-

Over a period of 45 minutes, slowly add 300 g of acetic acid to the cooled sodium hydrosulfide solution while stirring.

-

Allow the reaction to proceed to completion to obtain the mercaptoacetaldehyde dimer. The typical yield is between 152 g and 158 g.[1]

Step 2: Condensation and Dehydrogenation

-

In a three-necked reaction flask equipped with a stirrer, reflux condenser, and a thermometer, add 20 parts by weight of ether, the mercaptoacetaldehyde dimer obtained in Step 1, and 9-10 parts by weight of 3-methylbutyraldehyde (isovaleraldehyde).[1]

-

To this mixture, add 3-4 parts by weight of anhydrous sodium sulfate (B86663) and bubble in 3-4 parts by weight of ammonia (B1221849) gas. This condensation reaction forms 2-isobutyl-2,5-dihydrothiazole.

-

For the dehydrogenation step, add 100 parts by weight of benzene (B151609) and 3-4 parts by weight of benzoquinone to the reaction mixture.

-

Heat the mixture to reflux to facilitate the dehydrogenation of 2-isobutyl-2,5-dihydrothiazole to the final product, 2-(2-methylpropyl)-1,3-thiazole.

-

The final product can be purified by distillation.

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of 2-(2-methylpropyl)-1,3-thiazole.

Biological Significance and Signaling Pathways

While specific studies on the detailed biological mechanisms of 2-(2-methylpropyl)-1,3-thiazole are limited, its prominent role as a flavor and aroma compound suggests an interaction with olfactory receptors.

Plausible Signaling Pathway: Olfactory Transduction

The perception of odorants like 2-(2-methylpropyl)-1,3-thiazole is mediated by olfactory receptors (ORs), which are a large family of G protein-coupled receptors (GPCRs).[1][9][10] The binding of an odorant molecule to its specific OR on the surface of olfactory sensory neurons initiates a signal transduction cascade.[17]

The canonical olfactory signaling pathway is initiated by the activation of the G protein Gαolf.[1][10] This, in turn, activates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP).[1][9] The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuronal membrane. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed olfactory signaling pathway for 2-(2-methylpropyl)-1,3-thiazole.

Potential in Drug Development

The thiazole ring is a common motif in a variety of clinically approved drugs and compounds under investigation for therapeutic use.[11][18] Thiazole derivatives have been shown to act as inhibitors of various enzymes and to modulate the activity of receptors.[7] For instance, some thiazole-containing compounds exhibit anticancer activity by inducing apoptosis or disrupting tubulin assembly.[7] The specific biological targets and mechanisms of action are diverse and depend on the overall structure of the molecule. While 2-(2-methylpropyl)-1,3-thiazole itself is not currently a therapeutic agent, its structure could serve as a starting point for the design of novel drug candidates. Further research, including high-throughput screening and structure-activity relationship (SAR) studies, would be necessary to explore its potential in this area.

Conclusion

2-(2-methylpropyl)-1,3-thiazole is a well-characterized molecule with established importance in the flavor and fragrance industry. This guide has provided a consolidated resource of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis. While direct experimental data on its precise molecular geometry and specific biological signaling pathways are not extensively available, this document presents plausible models based on related compounds and its known function as an odorant. The information compiled herein serves as a valuable technical foundation for researchers and professionals interested in the chemistry and potential applications of this and related thiazole derivatives in both academic and industrial settings, including the early stages of drug discovery. Further research into its specific biological interactions and the acquisition of high-resolution structural data would provide a more complete understanding of this versatile molecule.

References

- 1. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]

- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(18640-74-9) 1H NMR [m.chemicalbook.com]

- 9. Reactome | Olfactory Signaling Pathway [reactome.org]

- 10. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound [webbook.nist.gov]

- 15. Showing Compound 2-(2-Methylpropyl)thiazole (FDB008546) - FooDB [foodb.ca]

- 16. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 17. G protein-coupled odorant receptors underlie mechanosensitivity in mammalian olfactory sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of 2-Isobutylthiazole in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole is a volatile organic compound that plays a significant role in the aroma profile of various plants, most notably the tomato (Solanum lycopersicum). Its characteristic green, leafy, and slightly nutty aroma is a key contributor to the fresh and ripe scent of tomatoes and their products.[1][2][3] This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, focusing on its quantitative distribution, analytical methodologies for its detection, and its biosynthetic origins.

Natural Occurrence and Quantitative Data

This compound has been identified as a key volatile compound in tomatoes, where its concentration can vary significantly between different cultivars, tissues, and developmental stages.[4] While it is a crucial component of the desirable "fresh tomato" aroma, high concentrations can sometimes be perceived as "off-notes."

Below is a summary of quantitative data for this compound found in tomato plants.

| Plant Species | Cultivar/Line | Plant Tissue | Concentration | Analytical Method | Reference |

| Solanum lycopersicum | IL8-2-1 | Fruit (red ripe) | 1.439 ± 0.3991 ng/gfw/hr | GC-MS | [5] |

| Solanum lycopersicum | Salad Cultivars | Fruit | Higher relative concentration compared to cocktail cultivars | HS-SPME-GC-MS | [4] |

| Solanum lycopersicum | Cocktail Cultivars | Fruit | Lower relative concentration compared to salad cultivars | HS-SPME-GC-MS | [4] |

Experimental Protocols: Analysis of this compound

The analysis of volatile compounds like this compound in plant matrices is most commonly and effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This technique allows for the solvent-free extraction and sensitive detection of volatile and semi-volatile compounds.

Detailed Protocol: HS-SPME-GC-MS for Tomato Fruit

This protocol is a generalized procedure based on common practices for the analysis of tomato volatiles.

1. Sample Preparation:

-

Homogenize fresh tomato fruit tissue (e.g., 5g) in a blender.

-

Transfer a precise amount of the homogenate (e.g., 2g) into a 20 mL headspace vial.

-

Add a saturated solution of calcium chloride (CaCl2) to inhibit enzymatic activity and enhance the release of volatiles.

-

Add an internal standard (e.g., 2-methyl-2-pentanol) for quantification.

-

Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatile compound extraction.

-

Incubation/Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Immediately after extraction, desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph (e.g., 250°C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/minute.

-

Ramp to 250°C at 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Quantify the compound using the peak area of a characteristic ion relative to the internal standard.

-

References

- 1. This compound | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]

- 3. Development and characterization of a high quality plum tomato essence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant Secondary Metabolite Transporters: Diversity, Functionality, and Their Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tomato Functional Genomics Database (TFGD) [ted.bti.cornell.edu]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Green Essence of the Vine: A Technical Guide to 2-Isobutylthiazole as a Key Tomato Flavor Volatile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic aroma of a ripe tomato is a complex symphony of volatile organic compounds (VOCs), and among them, 2-isobutylthiazole (C₇H₁₁NS) stands out as a pivotal contributor to the fresh, green, and vine-like notes that define this fruit.[1][2] This sulfur-containing heterocyclic compound is recognized for its potent aroma, reminiscent of tomato leaves and stems, making it an indispensable component of authentic tomato flavor.[1] While its presence is crucial for a desirable flavor profile, its concentration must be carefully balanced, as excessive levels can lead to off-putting rancid or metallic notes.[3] This technical guide delves into the chemical properties, biosynthesis, quantitative analysis, and sensory perception of this compound, providing a comprehensive resource for professionals in research and development.

Chemical Properties and Sensory Perception

This compound, with the IUPAC name 2-(2-methylpropyl)-1,3-thiazole, is a colorless liquid with a distinct and powerful odor.[2] Its aroma is primarily described as green, evocative of tomato leaves, with underlying earthy, vegetable, and even metallic nuances.[4] The flavor profile is similarly characterized as green and tomato-like with raw, musty undertones.[4]

The perception of this compound is highly dependent on its concentration. While it enhances the fresh tomato flavor at appropriate levels, high concentrations are associated with undesirable sensory attributes such as rancid, medicinal, and metallic off-odors.[3] This underscores the importance of understanding its flavor threshold and concentration in different tomato varieties to optimize consumer acceptance.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-methylpropyl)-1,3-thiazole | [2] |

| Molecular Formula | C₇H₁₁NS | [2] |

| Molecular Weight | 141.24 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor Description | Green, tomato leaf, earthy, vegetable, metallic | [4] |

| Flavor Profile | Green, vegetable, tomato-like, raw, musty | [4] |

| Boiling Point | 180 °C | |

| Density | 0.995 g/mL at 25 °C | |

| Solubility | Slightly soluble in water; soluble in fats | [2] |

| Odor Threshold in Water | 2-3.5 ppb | [4] |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in tomatoes is not yet fully elucidated; however, it is generally accepted that it is an amino acid-derived aroma compound.[3] Thiazole rings in biological systems are typically formed from reactions involving cysteine, which provides the nitrogen and sulfur atoms for the heterocyclic ring.[5] The isobutyl group is likely derived from the branched-chain amino acid leucine.

Below is a proposed general pathway for the biosynthesis of this compound in tomato fruit.

Quantitative Data

The concentration of this compound varies significantly among different tomato cultivars, which contributes to their unique flavor profiles.[6][7] Salad tomato varieties, for instance, tend to have higher concentrations of this volatile compared to cocktail or cherry tomatoes.[6][7]

Table 2: Relative Abundance of this compound in Different Tomato Cultivars

| Tomato Type | Cultivar | Relative Abundance (%) of Total VOCs | Reference |

| Salad | Not specified | Higher concentrations observed | [6][7] |

| Cocktail | Not specified | Lower concentrations observed | [6][7] |

| Various Lines | LA3938 | 145.5 (percent of control) | [8] |

| Various Lines | LA3965 | 112.5 (percent of control) | [8] |

| Various Lines | LA4002 | 111.6 (percent of control) | [8] |

| Various Lines | LA3926 | 18.6 (percent of control) | [8] |

| Various Lines | LA3918 | 29.1 (percent of control) | [8] |

Note: VOCs stand for Volatile Organic Compounds. The data from reference[8] is presented as a percentage relative to a control line (LA4024).

The contribution of a volatile compound to flavor is often assessed by its "flavor unit" or "odor activity value" (OAV), which is the ratio of its concentration to its odor threshold. A higher value indicates a greater contribution to the overall flavor. The low odor threshold of this compound suggests it significantly contributes to tomato flavor, even at low concentrations.[9]

Experimental Protocols

Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile compounds from tomato samples.[10][11][12][13]

1. Sample Preparation:

-

Homogenize fresh tomato fruit in a chilled mortar and pestle.[10]

-

Transfer a specific amount (e.g., 1-3 grams) of the homogenized sample into a headspace vial (e.g., 20 mL).[13][14]

-

Add a salt solution (e.g., NaCl) to enhance the release of volatiles from the matrix.[13]

-

An internal standard can be added for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the vial and incubate it in a temperature-controlled water bath (e.g., 40-50 °C) for a set period (e.g., 30-45 minutes) with stirring to allow volatiles to equilibrate in the headspace.[10][13]

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 15-60 minutes) to adsorb the volatile compounds.[10][14]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Retract the SPME fiber and insert it into the heated injection port of the gas chromatograph (e.g., 250 °C) for thermal desorption of the analytes.[13]

-

The separated compounds are then introduced into the mass spectrometer for identification and quantification.

Sensory Evaluation of Tomato Flavor

Sensory analysis is crucial for correlating instrumental data with human perception of flavor.

1. Panelist Selection and Training:

-

Recruit panelists based on their availability and lack of aversion to the product.

-

For descriptive analysis, a trained panel is required to identify and quantify specific sensory attributes.[15][16]

2. Sample Preparation and Presentation:

-

Prepare tomato samples (e.g., slices or puree) and code them with three-digit numbers to blind the panelists.

-

Present the samples monadically to each panelist.

3. Sensory Evaluation Methods:

-

Hedonic Test: Untrained panelists rate their overall liking of the product on a scale (e.g., a 9-point hedonic scale).

-

Descriptive Analysis: Trained panelists evaluate the intensity of specific flavor attributes (e.g., green, sweet, acidic, tomato-like) on an unstructured scale (e.g., 0-10 cm).[15]

4. Data Analysis:

-

Analyze the collected data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between samples.[17]

Role in Flavor and Commercial Applications

This compound is a key flavoring agent used in the food industry to impart or enhance the characteristic flavor of tomatoes.[1] It is frequently added to tomato-based products to provide a fresh, authentic taste.[1] Beyond tomatoes, it finds application in a variety of other fruit and vegetable flavors, including asparagus, blackcurrant, papaya, and melon, where it contributes unique green and sulfury notes.[1]

Conclusion

This compound is a volatile compound of paramount importance to the flavor profile of tomatoes. Its distinct green, vine-like aroma is a hallmark of freshness, yet its concentration must be precisely controlled to avoid undesirable off-flavors. Understanding its chemical properties, biosynthetic origins, and the factors influencing its concentration in different tomato cultivars is essential for the development of new varieties with enhanced flavor and for the formulation of authentic-tasting food products. Further research into its detailed biosynthetic pathway and the genetic factors controlling its production will undoubtedly pave the way for targeted breeding programs and innovative applications in the flavor industry.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. This compound | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Tomato Functional Genomics Database (TFGD) [ted.bti.cornell.edu]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Toward the Analysis of Volatile Organic Compounds from Tomato Plants (Solanum lycopersicum L.) Treated with Trichoderma virens or/and Botrytis cinerea [mdpi.com]

- 15. SENSORY EVALUATION OF TOMATO PASTE SAMPLES FROM TWO DIFFERENT CONCENTRATION METHODS [actahort.org]

- 16. SENSORY EVALUATION OF TOMATO PASTE SAMPLES FROM TWO DIFFERENT CONCENTRATION METHODS | International Society for Horticultural Science [ishs.org]

- 17. SENSORY EVALUATION OF FRESH TOMATO FROM CONVENTIONAL, INTEGRATED, AND ORGANIC PRODUCTION | International Society for Horticultural Science [ishs.org]

An In-depth Technical Guide to the Olfactory Profile and Sensory Analysis of 2-Isobutylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics and sensory analysis of 2-isobutylthiazole, a key aroma compound found in various natural products and utilized extensively in the flavor and fragrance industry. This document details its sensory profile, quantitative analytical data, and the experimental protocols used for its evaluation and synthesis.

Olfactory Profile of this compound

This compound is a potent, sulfur-containing heterocyclic compound renowned for its intense and distinctive aroma. It is a critical component of tomato flavor, contributing significantly to the characteristic "green" and "viney" notes.[1][2][3] Its presence has also been identified in other natural sources, including cantaloupe.

The olfactory profile of this compound is multifaceted, with descriptors evolving based on its concentration. At high concentrations, it can be perceived as overwhelmingly green and somewhat sulfury. However, upon dilution, it reveals a more complex and desirable aroma strongly associated with fresh tomatoes, particularly the leaves and stem.[1][4]

Key Odor Descriptors:

Due to its high odor intensity, it is recommended to evaluate this compound in a diluted solution, typically 0.1% or less, to fully appreciate its characteristic aroma profile.[6][7]

Quantitative Sensory Data

The sensory impact of this compound is not only defined by its qualitative descriptors but also by its low odor detection threshold, making it a powerful aroma compound even at trace concentrations.

| Parameter | Value | Reference(s) |

| Odor Detection Threshold | 3.5 ppb (parts per billion) | [9] |

| FEMA Number | 3134 | [1] |

| CAS Number | 18640-74-9 | [1][5][7] |

Experimental Protocols

Sensory Analysis: Quantitative Descriptive Analysis (QDA) of Tomato Flavor

This protocol outlines a typical QDA methodology for evaluating the sensory profile of tomatoes, where this compound is a key volatile compound.

Objective: To quantitatively describe the sensory attributes of different tomato cultivars, including aroma, flavor, and texture.

Panelists:

-

Selection: 10-12 individuals are selected based on their sensory acuity, descriptive ability, and interest.

-

Training: Panelists undergo extensive training (20-40 hours) to develop a standardized lexicon of sensory descriptors for tomatoes. Reference standards are used to anchor the intensity ratings for each attribute.

Procedure:

-

Sample Preparation: Tomatoes are washed, dried, and cut into wedges. Samples are presented at room temperature in coded, odorless containers.

-

Evaluation: Panelists evaluate the samples individually in sensory booths under controlled lighting and ventilation.

-

Attribute Rating: Using a structured scoresheet, panelists rate the intensity of each sensory attribute (e.g., 'tomato-like,' 'green,' 'sour,' 'sweet') on a line scale (e.g., 0-15).

-

Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to identify significant differences between samples and to visualize the relationships between attributes and products.

Workflow for Quantitative Descriptive Analysis:

References

- 1. Frontiers | Modification of the Sensory Profile and Volatile Aroma Compounds of Tomato Fruits by the Scion × Rootstock Interactive Effect [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management [frontiersin.org]

- 4. Characterization of aroma volatiles in tomatoes by sensory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modification of the Sensory Profile and Volatile Aroma Compounds of Tomato Fruits by the Scion × Rootstock Interactive Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.flvc.org [journals.flvc.org]

- 7. Frontiers | Comparing the Flavor Characteristics of 71 Tomato (Solanum lycopersicum) Accessions in Central Shaanxi [frontiersin.org]

- 8. hort [journals.ashs.org]

- 9. Flavor release of the tomato flavor enhancer, this compound, from whey protein stabilized model dressings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Taste and Odor Threshold of 2-Isobutylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole is a volatile heterocyclic compound known for its potent and distinctive aroma, primarily associated with fresh, green, and tomato-like notes. Its unique sensory properties make it a significant compound in the flavor and fragrance industry and a subject of interest in sensory science and drug development, where understanding off-tastes and odors is critical. This guide provides a comprehensive overview of the taste and odor thresholds of this compound, details the experimental methodologies for their determination, and explores the underlying signaling pathways involved in its perception.

Data Presentation: Taste and Odor Thresholds

The following table summarizes the reported quantitative data for the taste and odor thresholds of this compound. It is important to note that threshold values can vary depending on the medium (e.g., water, air, food matrix), the purity of the compound, and the specific methodology and sensory panel used for determination.

| Parameter | Threshold Value | Medium | Descriptor | Source(s) |

| Odor Threshold | 2-3.5 ppb (parts per billion) | Water | Green tomato leaf | [1][2][3] |

| Taste Description | at 2.00 ppm (parts per million) | Not specified | Green, vegetable, tomato-like with raw musty nuances | [2] |

| Effective Taste Enhancement | 25-50 ppb | Tomato Juice | Green tomato | [1][2][3] |

Experimental Protocols: Determination of Sensory Thresholds

The determination of taste and odor thresholds is a complex process that relies on sensory analysis by trained human panelists. While the specific experimental details for the widely cited 2-3.5 ppb odor threshold for this compound are not detailed in publicly available literature, the general methodologies are well-established. The most common methods are based on the principle of presenting subjects with a series of ascending concentrations of the stimulus to determine the point at which it can be reliably detected or recognized.

ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits

This standard provides a robust and widely used framework for determining sensory thresholds.

1. Panelist Selection and Training:

-

A panel of assessors is selected and trained to recognize and discriminate the specific odor or taste being tested.

-

Panelists are screened for their sensory acuity and consistency.

2. Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) for water-based dilutions).

-

A series of dilutions is prepared in the test medium (e.g., odor-free water) with concentrations increasing in a geometric progression (e.g., by a factor of 2 or 3).

3. Test Procedure (Forced-Choice Triangle Test):

-

For each concentration level, three samples are presented to each panelist. Two of the samples are blanks (the medium without the added this compound), and one contains the this compound at that concentration.

-

The panelist's task is to identify the "odd" or different sample.

-

The presentation order of the samples is randomized for each panelist and each concentration level to avoid positional bias.

-

The series of concentrations is presented in an ascending order, from below the expected threshold to a level where it is easily detectable.

4. Data Analysis:

-

For each panelist, the individual threshold is calculated as the geometric mean of the last concentration at which they failed to correctly identify the odd sample and the first concentration at which they correctly identified it.

-

The group threshold is then calculated as the geometric mean of the individual thresholds.

Other Methodologies

-

Triangle Odor Bag Method: This method is often used for volatile compounds in air. A known amount of the substance is injected into a specialized odor-free bag of a specific volume. A panel of assessors then sniffs the diluted sample from the bag and compares it with two blank bags to identify the one with the odor. The concentration is progressively lowered until the threshold is determined.[4]

The following diagram illustrates a typical workflow for the determination of a sensory threshold using the forced-choice ascending concentration series method.

Signaling Pathways for Taste and Odor Perception

The perception of taste and odor begins with the interaction of chemical compounds with specialized receptors in the oral and nasal cavities, respectively. These interactions trigger intracellular signaling cascades that ultimately lead to the transmission of a neural signal to the brain. While the specific receptors for this compound have not been definitively identified, the general mechanisms of olfaction and gustation are well understood.

Olfactory Signaling Pathway

The sense of smell is mediated by olfactory receptor neurons located in the olfactory epithelium of the nasal cavity. The binding of an odorant molecule, such as this compound, to a G-protein-coupled receptor (GPCR) on the cilia of these neurons initiates a signaling cascade.

Gustatory Signaling Pathway

The perception of taste is initiated by taste receptor cells clustered in taste buds on the tongue and other areas of the oral cavity. While the primary taste qualities are sweet, sour, salty, bitter, and umami, the "taste" of compounds like this compound is often a complex interplay between taste and retronasal olfaction. However, if it were to interact with taste receptors directly, it would likely be through GPCRs, similar to bitter or umami compounds.

Conclusion

This compound possesses a remarkably low odor threshold, contributing to its significant impact on the flavor and aroma of various products. While precise, publicly documented experimental protocols for determining the established threshold values for this specific compound are scarce, standardized methodologies such as ASTM E679-19 provide a clear framework for how these values are scientifically derived. The perception of this compound is mediated by complex olfactory and likely gustatory signaling pathways initiated by G-protein-coupled receptors. Further research is needed to identify the specific receptors and downstream signaling components involved in the detection of this potent flavor and aroma compound, which could have significant implications for the fields of food science, sensory research, and drug development.

References

Technical Guide: Physicochemical Properties of 2-Isobutylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and solubility of 2-isobutylthiazole, a key aroma compound found in tomatoes and used as a flavoring and fragrance agent.[1] The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

The boiling point and solubility are critical parameters for the handling, processing, and application of this compound. A comprehensive summary of these properties is presented below.

Quantitative Data Summary

| Property | Value | Conditions | Source(s) |

| Boiling Point | 180 °C | At 760 mmHg | [2][3][4][5][6][7] |

| 453.2 K | [8] | ||

| Water Solubility | 255.2 mg/L | At 25 °C (estimated) | [9] |

| General Solubility | Slightly soluble in water | - | [10][11] |

| Soluble in fats | - | [10][11] | |

| Soluble in alcohol | - | [9] | |

| Soluble in organic solvents | - | [12] | |

| Miscible with ethanol | At room temperature | [10] |

Experimental Protocols

Detailed methodologies for the determination of boiling point and solubility are crucial for reproducing and verifying these key physicochemical properties. The following sections describe generalized experimental protocols applicable to liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For a pure compound, the boiling point is a characteristic physical property.[3] Two common methods for its determination are the distillation method and the Thiele tube method.[5]

1. Distillation Method:

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available.[5]

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.[2][5]

-

Procedure:

-

The liquid sample and a few boiling chips are placed in the distilling flask.[5]

-

The apparatus is heated, and the liquid is brought to a boil.[5]

-

The thermometer bulb should be positioned so that it is surrounded by the vapor of the boiling liquid to ensure an accurate reading of the vapor temperature.[5]

-

The temperature is recorded when the vapor temperature is constant and the liquid is distilling at a steady rate. This constant temperature is the boiling point.[2]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[5]

-

2. Thiele Tube Method (Capillary Method):

This micro-method is ideal when only a small amount of the sample is available.[3][5]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (or sample tube), and a capillary tube sealed at one end.[5]

-

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is inverted and placed inside the sample tube.[5]

-

The sample tube is attached to the thermometer, which is then placed in the Thiele tube containing heating oil.[5]

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to bubble out.[3][5]

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.[5]

-

The heat is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn into the capillary tube is the boiling point of the sample.[3][5]

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of organic compounds is typically determined in various solvents to understand their polarity and potential applications.

1. Qualitative Solubility Testing:

This method provides a general understanding of the compound's solubility in different solvents.

-

Procedure:

-

Place a small, measured amount of the solute (e.g., a few drops of liquid or a few milligrams of a solid) into a test tube.[6]

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.[9]

-

Shake the test tube vigorously for 10-20 seconds.[9]

-

Observe whether the solute dissolves completely. If the liquid solute forms a single layer with the solvent, they are considered miscible (soluble). If two layers form, they are immiscible (insoluble).[9]

-

This procedure is repeated with a range of solvents, such as water, dilute acid (e.g., 5% HCl), dilute base (e.g., 5% NaOH), and organic solvents (e.g., ethanol, diethyl ether, hexane).[12]

-

2. Quantitative Determination of Water Solubility:

This method aims to determine the exact concentration of a solute that can dissolve in water at a specific temperature.

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The undissolved portion is then separated from the saturated solution by filtration or centrifugation.

-

The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Process Workflows

While this compound is not known to be involved in biological signaling pathways, its synthesis and analysis are critical processes for its application. The following diagrams illustrate a general workflow for each.

Synthesis of this compound

A reported method for the synthesis of this compound involves a multi-step process starting from sodium hydrosulfide (B80085) and acetic acid.[4]

Gas Chromatography Analysis Workflow

Gas chromatography (GC) is a common analytical technique for the separation and quantification of volatile compounds like this compound.

References

- 1. This compound | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vernier.com [vernier.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. CN101891701A - Synthetic method of this compound - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. This compound = 99 , FG 18640-74-9 [sigmaaldrich.com]

- 8. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 9. chem.ws [chem.ws]

- 10. phillysim.org [phillysim.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-Isobutylthiazole: A Technical Guide to Safety, Toxicity, and GHS Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and regulatory data for 2-Isobutylthiazole (CAS No. 18640-74-9). The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support its safe handling and use in research and development settings.

Chemical Identity and General Information

This compound is a heterocyclic organic compound widely used as a flavoring and fragrance agent.[1] It is known for its distinctive green, earthy aroma reminiscent of tomato leaves.[2][3] As a flavor, it is used to impart savory, vegetable-like notes in a variety of food products.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 18640-74-9 | [1][4] |

| Molecular Formula | C₇H₁₁NS | [4] |

| Molecular Weight | 141.23 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.995 g/mL at 25 °C | [5] |

| Boiling Point | 180 °C | [5] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [5] |

| Solubility | Slightly soluble in water; soluble in fats and ethanol | [1] |

GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its flammability, acute oral toxicity, and irritant properties.[1][5]

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour | [5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][5] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [1][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][5] |

The corresponding GHS label elements include the "Warning" signal word and pictograms for flammable, health hazard/harmful, and irritant.

Toxicological Profile

The toxicological data for this compound indicates moderate acute toxicity and irritant properties. Comprehensive data on chronic toxicity, carcinogenicity, and reproductive toxicity are not publicly available; however, the substance has been evaluated by international expert bodies for its use as a flavoring agent.

Table 3: Summary of Toxicological Endpoints

| Endpoint | Species | Route | Result | Classification | Source(s) |

| Acute Oral Toxicity | Rat | Oral | LD₅₀ > 5000 mg/kg (in 50% maize oil) | Category 4 (H302) | [1][6] |

| Rat | Oral | LD₅₀ = 20,000 mg/kg (as 5% solution in propylene glycol) | Not Classified (for solution) | [7] | |

| Acute Dermal Toxicity | Data Not Available | Dermal | - | Not Classified | [2][8] |

| Acute Inhalation Toxicity | Data Not Available | Inhalation | - | Not Classified | [2][8] |

| Skin Irritation | Rabbit | Dermal | Irritant | Category 2 (H315) | [1][9][10] |

| Eye Irritation | Rabbit | Ocular | Irritant | Category 2 (H319) | [1][9][10] |

| Genotoxicity (Ames Test) | Data Not Publicly Available | In vitro | - | Not Classified | [2][8] |

| Genotoxicity (Micronucleus) | Data Not Publicly Available | In vivo | - | Not Classified | [2][8] |

| Carcinogenicity | Data Not Available | - | - | Not Classified | [7] |

| Reproductive Toxicity | Data Not Available | - | - | Not Classified | [2] |

Note: The acute oral toxicity values are from limit tests on diluted solutions and do not represent the LD₅₀ of the pure substance. Classification is based on the neat substance.

Regulatory Safety Assessments

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as a flavoring agent.

-

JECFA Evaluation (2002): The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." This evaluation is documented in TRS 913-JECFA 59/65 and the toxicological monograph FAS 50-JECFA 59/265.[1][11][12]

-

EFSA Evaluation: this compound was evaluated as part of Flavouring Group Evaluation 21 (FGE.21).[2][13] The group of thiazoles and related substances was generally considered to be of no safety concern at the estimated levels of dietary intake. For certain related thiazoline compounds, EFSA has previously requested additional genotoxicity data to resolve concerns.[14][15]

These expert evaluations suggest that, based on the available data (including proprietary industry data), the use of this compound as a flavoring agent is safe under current consumption levels.

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (Limit Test - OECD TG 420)

This test is used to determine if a substance causes mortality at a defined dose level.

-

Animal Model: Healthy, young adult rats (typically Sprague-Dawley strain), nulliparous and non-pregnant females are often preferred.[5]

-

Housing: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hr light/dark cycle) with access to standard diet and water.

-

Procedure:

-